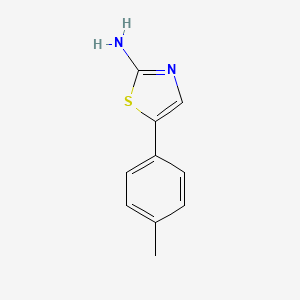

5-(P-tolyl)thiazol-2-amine

Overview

Description

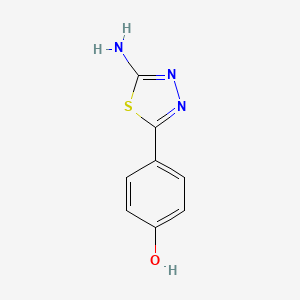

5-(P-tolyl)thiazol-2-amine is an organic compound belonging to the thiazolamine family. It is a heterocyclic aromatic compound with a p-tolyl group attached to the nitrogen atom of the thiazolamine ring. This compound has a variety of applications in scientific research, including organic synthesis, biochemical and physiological studies, and drug development.

Scientific Research Applications

Fluorescent Thiazoles for Analytical Chemistry

- Sensitive Liquid Chromatographic Determination : The use of thiazoles derived from primary and secondary amines, such as 5-(P-tolyl)thiazol-2-amine, enables the highly sensitive detection of these amines through liquid chromatography. These thiazoles, formed by oxidizing thioureas, display significant fluorescence, aiding in detection and analysis (Steinert et al., 1996).

Antimicrobial and Antioxidant Properties

- Novel Fused Pyrazolothiazole Scaffold : A study explored the antimicrobial and antioxidant activities of compounds synthesized using this compound. These compounds demonstrated promising results in inhibiting microbial growth and could act as cathepsin D inhibitors, suggesting potential anticancer activity (Rizk et al., 2020).

Molecular and Electronic Structure Analysis

- Molecular Structure Investigation : Research into the molecular and electronic structure of derivatives of this compound has provided insights into their conformational flexibility and electronic properties. Such studies are crucial for understanding how these compounds interact at the molecular level (Özdemir et al., 2009).

Corrosion Inhibition

- Mild Steel Corrosion Monitoring : Thiazole derivatives, including this compound, have been studied for their effectiveness in inhibiting the corrosion of mild steel in acidic solutions. These compounds act as mixed-type inhibitors, highlighting their potential in industrial applications to protect metals from corrosion (Khaled & Amin, 2009).

Photophysical Properties

- Synthesis and Photophysical Properties : The synthesis of 5-N-Arylamino-4-methylthiazoles, related to this compound, and their photophysical properties have been investigated. These studies are important for applications in optoelectronics and materials science, where the photophysical properties of such compounds are of interest (Murai et al., 2017).

Antitumor Activity

- Apoptosis Inducers and Anti-infective Agents : Thiazole derivatives, including this compound, have been synthesized and tested for their antitumor and anti-infective properties. Some of these compounds showed promising results as apoptosis inducers in germ cells, highlighting their potential in cancer therapy (Bansal et al., 2020).

Mechanism of Action

Target of Action

It’s known that 2-aminothiazole derivatives, a class to which this compound belongs, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .

Mode of Action

For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

It’s known that molecules containing a thiazole ring may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 5-(P-tolyl)thiazol-2-amine.

Result of Action

2-aminothiazole derivatives have been found to exhibit a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .

Action Environment

It’s known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 . These properties could influence the compound’s action, efficacy, and stability in different environments.

Safety and Hazards

Properties

IUPAC Name |

5-(4-methylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSKUJCHFMAMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359370 | |

| Record name | 5-(4-Methylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73040-54-7 | |

| Record name | 5-(4-Methylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1268684.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B1268691.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-](/img/structure/B1268708.png)